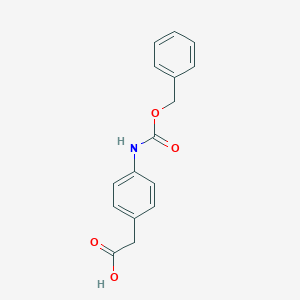

(4-Benzyloxycarbonylaminophenyl)-acetic acid

概要

説明

Synthesis Analysis

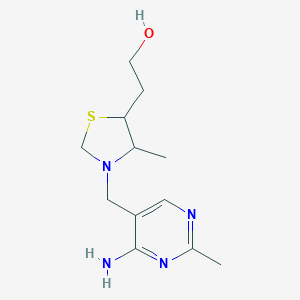

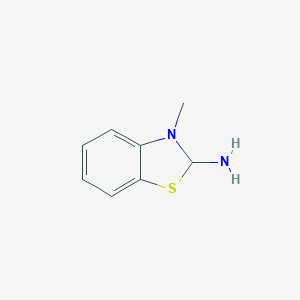

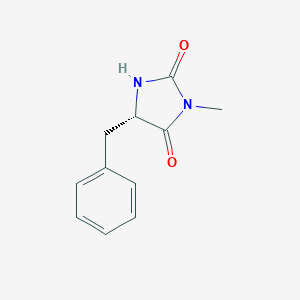

The synthesis of related compounds involves the functionalization of various ring nitrogens and amino groups. For example, a practical synthesis method for a dipeptide mimetic has been developed, which demonstrates the regioselective functionalization of the N1 and N5 ring nitrogens and the C3 amino group . This method could potentially be adapted for the synthesis of (4-Benzyloxycarbonylaminophenyl)-acetic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

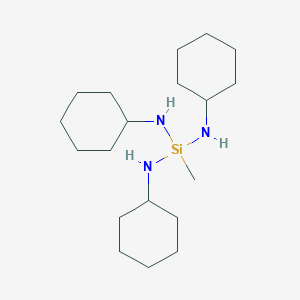

The molecular structure of compounds similar to (4-Benzyloxycarbonylaminophenyl)-acetic acid has been characterized using various spectroscopic techniques such as IR, UV, and PMR spectra . These techniques could be employed to analyze the molecular structure of (4-Benzyloxycarbonylaminophenyl)-acetic acid, providing insights into its functional groups and overall conformation.

Chemical Reactions Analysis

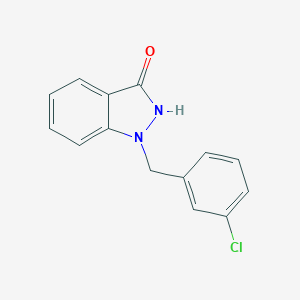

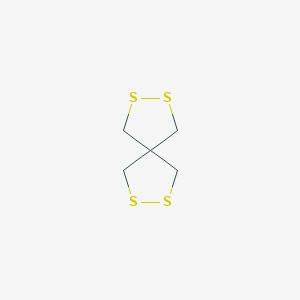

The papers describe the cyclization reactions of certain amino acids in acetic anhydride, leading to the formation of different cyclic compounds . These reactions indicate the reactivity of the amino acid derivatives under specific conditions, which could be relevant when considering the chemical reactions that (4-Benzyloxycarbonylaminophenyl)-acetic acid might undergo.

Physical and Chemical Properties Analysis

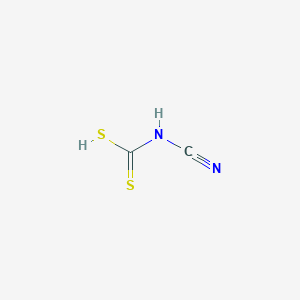

While the physical and chemical properties of (4-Benzyloxycarbonylaminophenyl)-acetic acid are not directly discussed in the provided papers, the properties of structurally related compounds have been evaluated. For instance, the stability of ketonic and enolic forms of the synthesized compounds has been assessed using calculations by Hückel's method . Similar analyses could be conducted for (4-Benzyloxycarbonylaminophenyl)-acetic acid to determine its stability and other physical and chemical properties.

科学的研究の応用

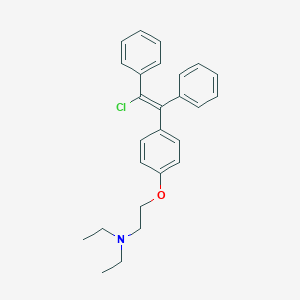

Synthesis and Antibacterial Activity of Benzophenone Analogues : A study by Ranganatha et al. (2014) synthesized different 4-hydroxy benzophenones and their acetic acid derivatives with pharmaceutical importance. These compounds showed significant bacterial growth inhibition, indicating potential applications in antibacterial therapies (Ranganatha, Prashanth, Naveen, Al‐Ghorbani, Asha, & Khanum, 2014).

Degradation of Chlorophenols : Research by Sharma, Mukhopadhyay, and Murthy (2012) evaluated the degradation of 4-chlorophenol using organic oxidants in combination with UV irradiation. This study provides insights into the environmental applications of related phenylacetic acid derivatives in pollutant degradation (Sharma, Mukhopadhyay, & Murthy, 2012).

Photocatalytic Purification of Water : Matthews (1990) investigated the photocatalytic degradation of various organic compounds, including phenol and chlorophenols, in water using titanium dioxide and UV light. This research suggests potential applications of related phenylacetic acid derivatives in water purification technologies (Matthews, 1990).

Cyclization of Acetic Acid Derivatives : Bekhli, Peresleni, and Turchin (1970) studied the cyclization in acetic anhydride of β-(2-carboxy-5-chlorophenylamino) propionic acid and its nitrile, which shares structural similarities with the compound . This research may provide insights into the chemical behavior and potential synthetic applications of related compounds (Bekhli, Peresleni, & Turchin, 1970).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(phenylmethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)10-12-6-8-14(9-7-12)17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZPLVJWDISOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzyloxycarbonylaminophenyl)-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)